Methyl 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Description
Methyl 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound featuring a 1,5-dioxaspiro[2.4]heptane core with four methyl substituents at the 4- and 6-positions and a methyl ester group at the 2-position. Spirocyclic compounds are often explored for their conformational rigidity, which can enhance binding specificity in bioactive molecules .
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 5,5,7,7-tetramethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-9(2)6-11(10(3,4)15-9)7(14-11)8(12)13-5/h7H,6H2,1-5H3 |
InChI Key |
ZSOFMERXPONILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C(O2)C(=O)OC)C(O1)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can
Biological Activity
Methyl 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS No. 1504622-77-8) is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C11H18O4
- Molecular Weight : 214.26 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H18O4 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | This compound |
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylic acid with methanol under acidic conditions. This reaction is catalyzed to achieve high yields and purity. The compound is characterized by its stability and ability to undergo various chemical transformations such as oxidation and reduction.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The spirocyclic structure allows it to bind to enzymes or receptors that modulate cellular pathways.
Neurotoxicity Assessment
Neurotoxicity assessments are crucial for evaluating the safety profile of new compounds. The rotorod test is commonly used to determine the neurotoxic effects of compounds in animal models. While specific data for this compound are not available in current literature, related compounds have shown varying degrees of neurotoxicity depending on their structure and dosage .
Antimicrobial Properties
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical features of Methyl 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate with its analogs:
Key Observations :
- Lipophilicity : The increased methyl substitution may enhance lipophilicity, favoring membrane permeability in biological systems.
- Functional Group Diversity : Unlike the hydroxylphenyl-substituted dioxolanes in , the target compound lacks aromatic or polar groups, which could reduce its solubility in aqueous media.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
